3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
The compound 3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimido-indole derivative characterized by a fused heterocyclic core with substitutions at the 3-, 5-, and 8-positions. Its structure includes a benzyl group at position 3, a 2-chloro-4-fluorobenzyl group at position 5, and a methyl group at position 6.
Properties
IUPAC Name |
3-benzyl-5-[(2-chloro-4-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O/c1-16-7-10-22-20(11-16)23-24(30(22)14-18-8-9-19(27)12-21(18)26)25(31)29(15-28-23)13-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYFZUIZFQBXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC5=C(C=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic derivative belonging to the pyrimido-indole class, which has garnered attention for its potential biological activities, particularly in the field of oncology and as an inhibitor of specific molecular targets. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for 3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is with a molecular weight of approximately 367.84 g/mol. The compound features a complex structure that includes a pyrimido ring fused with an indole moiety, which is pivotal for its biological activity.
Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, it has been shown to inhibit cell growth in lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values —the concentration required to inhibit cell growth by 50%—are critical in evaluating its potency:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.45 |
| HepG2 | 0.32 |
| A549 | 0.50 |
| HeLa | 0.38 |
These values indicate that the compound exhibits significant cytotoxicity, particularly against HepG2 cells.
The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of EGFR (Epidermal Growth Factor Receptor) pathways. Inhibition of EGFR is crucial as it plays a significant role in tumor growth and survival. The compound has demonstrated competitive inhibition with an IC50 value comparable to established EGFR inhibitors like erlotinib.
In addition to EGFR inhibition, the compound promotes apoptosis in cancer cells through the activation of caspases, specifically caspase-3 and caspase-8, leading to increased levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl2 .
Structure-Activity Relationship (SAR)
The biological activity of pyrimido-indole derivatives often correlates with specific structural features. Modifications at various positions on the indole or pyrimidine rings can enhance or diminish activity:
- Substituents on the benzyl group : Variations in electron-withdrawing or electron-donating groups can significantly impact potency.
- Halogenation : Introduction of halogens such as chlorine or fluorine has been shown to optimize binding affinity towards target proteins.
- Methylation : Methyl groups at specific positions enhance lipophilicity and cellular uptake.
Case Studies
A notable case study involved the evaluation of this compound alongside other derivatives in a comparative analysis against a panel of cancer cell lines. The results indicated that compounds with similar structural motifs exhibited varying degrees of activity based on their substituents:
| Compound Name | Structure | IC50 Value (µM) |
|---|---|---|
| Compound A | [Structure A] | 0.25 |
| Compound B | [Structure B] | 0.40 |
| Target Compound | [3-benzyl... structure] | 0.32 |
This study underscores the importance of structural modifications in enhancing therapeutic efficacy.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimido-Indole Derivatives
Key Observations :
- Chloro vs. Fluoro Substituents : The 2-chloro-4-fluorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to purely fluorinated analogs (e.g., Compound 3) .
- Methyl vs.
- Benzyl vs. Heteroaromatic Substitutions : The pyridinylmethyl group in introduces a basic nitrogen, which could alter solubility and binding affinity compared to the target’s benzyl group.
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data of Representative Compounds
Notes:
- The monoclinic P21/n space group of Compound 3 suggests a tightly packed crystal lattice with intermolecular interactions (e.g., C–H···O, π-π stacking) critical for stability .
- The absence of crystallographic data for the target compound highlights a gap in structural characterization.
Key Insights :
- Compound 3’s anti-HBV activity is attributed to its ability to bind viral surface antigens via hydrophobic and electrostatic interactions, as shown in molecular docking studies .
- The target compound’s 2-chloro-4-fluorobenzyl group may enhance binding to hydrophobic pockets in viral or cellular targets, though experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
